molecular formula C11H21NO3 B15230729 Tert-butyl 3-morpholinopropanoate

Tert-butyl 3-morpholinopropanoate

Cat. No.: B15230729
M. Wt: 215.29 g/mol
InChI Key: CUHJAMUCYJXZAA-UHFFFAOYSA-N
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Description

Tert-butyl 3-morpholinopropanoate is an organic compound that features a tert-butyl ester group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-morpholinopropanoate typically involves the reaction of tert-butyl acrylate with morpholine under suitable conditions. One common method is the aza-Michael addition, where morpholine acts as a nucleophile and adds to the activated double bond of tert-butyl acrylate . The reaction is usually carried out in the presence of a base, such as triethylamine, and can be facilitated by solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-morpholinopropanoate can undergo various chemical reactions, including:

    Oxidation: The morpholine ring can be oxidized to form N-oxides.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ester group can be substituted by nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholinopropanoates.

Scientific Research Applications

Tert-butyl 3-morpholinopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-morpholinopropanoate depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The morpholine ring can engage in hydrogen bonding and other interactions with biological targets, influencing the compound’s overall effect .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-morpholinopropanoate
  • Ethyl 3-morpholinopropanoate
  • Butyl 3-morpholinopropanoate

Uniqueness

Tert-butyl 3-morpholinopropanoate is unique due to the presence of the bulky tert-butyl group, which can influence its steric properties and reactivity. This bulkiness can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its methyl, ethyl, and butyl counterparts .

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl 3-morpholin-4-ylpropanoate

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)4-5-12-6-8-14-9-7-12/h4-9H2,1-3H3

InChI Key

CUHJAMUCYJXZAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCN1CCOCC1

Origin of Product

United States

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